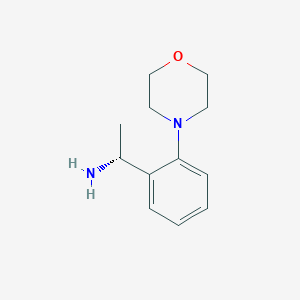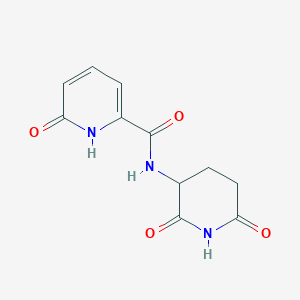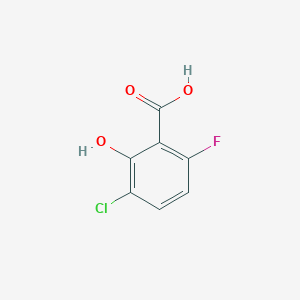
2-(Naphthalen-2-yl)ethanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Naphthalen-2-yl)ethanethioamide is an organic compound with the molecular formula C12H11NS It is a derivative of naphthalene, characterized by the presence of an ethanethioamide group attached to the second position of the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-2-yl)ethanethioamide typically involves the reaction of 2-naphthylacetic acid with thionyl chloride to form the corresponding acyl chloride, which is then treated with ammonia or an amine to yield the thioamide. The reaction conditions often include:
Solvent: Dichloromethane or chloroform
Temperature: Room temperature to reflux
Catalysts: None required
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Large-scale reactors: For handling bulk chemicals
Automated systems: For precise control of reaction conditions
Purification steps: Such as recrystallization or chromatography to ensure high purity of the final product
Análisis De Reacciones Químicas
Types of Reactions
2-(Naphthalen-2-yl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones
Reduction: Can be reduced to form corresponding amines
Substitution: Can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Reagents like alkyl halides or acyl chlorides
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the reagent used
Aplicaciones Científicas De Investigación
2-(Naphthalen-2-yl)ethanethioamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-(Naphthalen-2-yl)ethanethioamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Naphthalen-1-yl)ethanethioamide
- 2-(Naphthalen-2-yl)ethanamine
- 2-(Naphthalen-2-yl)ethanol
Uniqueness
2-(Naphthalen-2-yl)ethanethioamide is unique due to its specific thioamide functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H11NS |
|---|---|
Peso molecular |
201.29 g/mol |
Nombre IUPAC |
2-naphthalen-2-ylethanethioamide |
InChI |
InChI=1S/C12H11NS/c13-12(14)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2,(H2,13,14) |
Clave InChI |
KSHBUXFYXVIXQY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)CC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-hydroxy-7-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13612564.png)
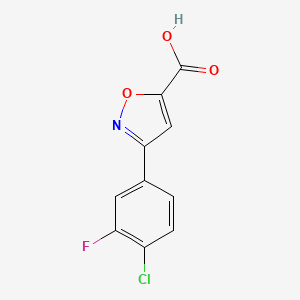
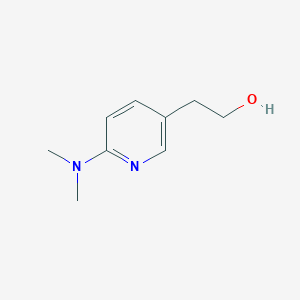

![2'-Oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-5'-carboxylicacid](/img/structure/B13612586.png)
![1,2-Ethanediol, 1-[2-(trifluoromethyl)phenyl]-, (1R)-](/img/structure/B13612589.png)
